molecular formula C10H12ClNO4 B2876321 Dimethyl 4-aminobenzene-1,3-dicarboxylate;hydrochloride CAS No. 2287279-96-1

Dimethyl 4-aminobenzene-1,3-dicarboxylate;hydrochloride

Cat. No. B2876321
CAS RN: 2287279-96-1
M. Wt: 245.66
InChI Key: CKMVFRSFMMWLSZ-UHFFFAOYSA-N
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Description

Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride, also known as 1,3-dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride, is a chemical compound with the CAS Number: 2287279-96-1 . It has a molecular weight of 245.66 . The compound is stored at room temperature and appears as a powder .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound, a metal-organic framework (MOF), was synthesized using amino-functionalized dicarboxylate ligands reacting with d10 metal ions . This suggests that similar methods could potentially be used for the synthesis of Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO4.ClH/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2;/h3-5H,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 245.66 .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

dimethyl 4-aminobenzene-1,3-dicarboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2;/h3-5H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMVFRSFMMWLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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